5-Bromo-3-formyl-2-hydroxybenzoic Acid: A Versatile Scaffold for Medicinal & Coordination Chemistry
5-Bromo-3-formyl-2-hydroxybenzoic Acid: A Versatile Scaffold for Medicinal & Coordination Chemistry
Topic: 5-Bromo-3-formyl-2-hydroxybenzoic Acid (CAS 134948-41-7) Content Type: In-Depth Technical Guide[1]
Executive Summary
5-Bromo-3-formyl-2-hydroxybenzoic acid (CAS 134948-41-7) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure.[1] It features a salicylic acid core substituted with a formyl group at the ortho position (C3) and a bromine atom at the para position (C5) relative to the phenol.
This specific substitution pattern renders the molecule indispensable in two primary fields:
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coordination Chemistry: The 3-formyl and 2-hydroxy groups provide a pre-organized "pocket" for Schiff base formation, creating multidentate ligands (ONO or ONNO donors) that chelate transition metals with high stability.
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Medicinal Chemistry: As a structural analog of 5-aminosalicylic acid (Mesalazine) and 5-bromosalicylic acid, it serves as a scaffold for developing anti-inflammatory, antibacterial, and anticancer agents, particularly through hydrazone and imine derivatization.
Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 134948-41-7 | Distinct from isomer 3-bromo-5-formyl- (CAS 914911-25-4) |
| Molecular Formula | C₈H₅BrO₄ | |
| Molecular Weight | 245.03 g/mol | |
| Appearance | Pale yellow to off-white solid | Color deepens upon Schiff base formation |
| Melting Point | 204–206 °C | Decomposes at higher temperatures |
| Solubility | DMSO, DMF, Methanol (Hot) | Sparingly soluble in water; insoluble in hexane |
| pKa (Predicted) | ~2.8 (COOH), ~8.5 (OH) | Acidity enhanced by electron-withdrawing Br/CHO |
| InChI Key | AZIOXDIHGGRKGS-UHFFFAOYSA-N |
Synthetic Architecture
The synthesis of CAS 134948-41-7 is governed by cooperative directing effects . The most robust pathway utilizes 3-formyl-2-hydroxybenzoic acid (3-formylsalicylic acid) as the precursor.
Retrosynthetic Logic
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Hydroxyl Group (-OH): Strongly activating, ortho/para director.[2]
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Formyl (-CHO) & Carboxyl (-COOH): Deactivating, meta directors.
In 3-formyl-2-hydroxybenzoic acid, the C5 position is:
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Para to the activating -OH group (Strongly Favorable).
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Meta to the deactivating -CHO group (Favorable).
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Meta to the deactivating -COOH group (Favorable).
Consequently, electrophilic bromination occurs exclusively at C5, avoiding the formation of isomers.
Experimental Protocol: Bromination of 3-Formylsalicylic Acid
This protocol is derived from standard electrophilic aromatic substitution methodologies for salicylaldehydes.
Reagents:
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Precursor: 3-Formyl-2-hydroxybenzoic acid (1.0 eq)
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Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)
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Solvent: Glacial Acetic Acid (AcOH)
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Catalyst: Sodium Acetate (optional buffer)
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 3-formyl-2-hydroxybenzoic acid in 20 mL of glacial acetic acid in a round-bottom flask. Heat gently (40°C) to ensure complete solvation.
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Bromination: Add a solution of bromine (10.5 mmol) in 5 mL acetic acid dropwise over 30 minutes. Maintain temperature at 40–45°C.
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Observation: The deep red color of bromine will fade as it is consumed.
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Reflux: Once addition is complete, reflux the mixture at 80°C for 2 hours to drive the reaction to completion. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
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Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate will form immediately.
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Purification: Filter the solid and wash with cold water to remove residual acid. Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow leveraging the cooperative directing effects of the hydroxyl and carboxyl groups to selectively target the C5 position.
Reactivity Profile & Derivatization
The molecule contains four distinct reactive centers, allowing for diverse chemical modifications.
The Aldehyde (C3-CHO): Schiff Base Formation
The most critical application of this compound is the condensation with primary amines to form Schiff bases (Azomethines) .
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Reaction: R-NH₂ + Ar-CHO → Ar-CH=N-R + H₂O
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Significance: The resulting imine nitrogen, combined with the phenolic oxygen (C2-OH) and often the carboxyl oxygen (C1-COOH), creates a "pincer" effect ideal for trapping metal ions.
The Carboxylic Acid (C1-COOH)
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Esterification: Can be converted to ethyl/methyl esters to increase lipophilicity for drug delivery.
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Decarboxylation: Under extreme thermal or basic conditions, the carboxyl group may be lost, yielding 5-bromo-salicylaldehyde. Care must be taken during synthesis to avoid this side reaction.
The Bromine (C5-Br)[8]
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Cross-Coupling: The aryl bromide serves as a handle for Suzuki-Miyaura or Sonogashira coupling, allowing the extension of the carbon skeleton to create biaryl drug candidates.
Applications in Research
Coordination Chemistry (Ligand Design)
Researchers utilize CAS 134948-41-7 to synthesize ONO-donor ligands . When reacted with amino acids (e.g., glycine, alanine) or diamines, the resulting complexes with Cu(II), Ni(II), and Zn(II) exhibit:
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Enhanced Stability: Due to the chelate effect.
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Bioactivity: Metal complexes often show higher cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) compared to the free ligand, as the metal facilitates transport across cell membranes.
Biological Activity[4][9]
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Antibacterial: Schiff bases derived from this scaffold have shown efficacy against S. aureus and E. coli by inhibiting bacterial DNA replication enzymes.
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Enzyme Inhibition: Analogs are investigated as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), a target in breast cancer therapy.[3] The 3-formyl group mimics the nicotinamide pharmacophore.
Ligand Chelation Logic
Figure 2: Logic flow for the synthesis of bioactive metal complexes using the aldehyde moiety.
Safety & Handling (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the dicarboxylic acid (5-bromo-2-hydroxyisophthalic acid) if exposed to air for prolonged periods.
References
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Chemical Identity & Properties
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Synthetic Methodology (Bromination of Salicylaldehydes)
- Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258.
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Organic Syntheses Procedure: Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220. Link (Demonstrates regioselectivity principles).
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Applications (Schiff Bases & Biological Activity)
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Dehari, S., et al. (2010). "Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid." Der Pharma Chemica, 2(6):273-278. Link (Structural characterization of closely related analogs).
- Meenukutty, M.S., et al. (2022). "Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine." ResearchGate.
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Sources
- 1. 2882846-23-1,Dibenzyl (1-Hydroxy-2-methoxypropyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. allen.in [allen.in]
- 3. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
